1,2-Diazenedicarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

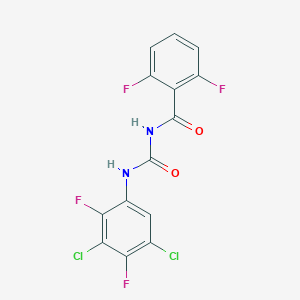

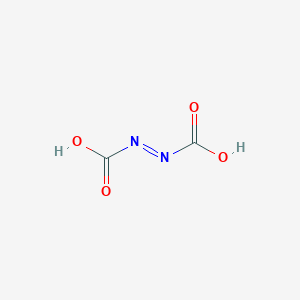

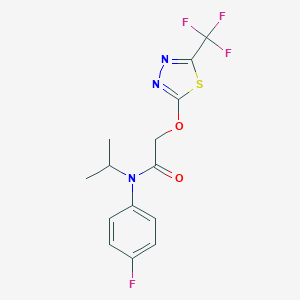

1,2-Diazenedicarboxylic acid, also known as 1,2-diaza-3,4-dicarboxylic acid, is a dicarboxylic acid composed of two nitrogen atoms and four carboxyl groups. It is a white solid with a molecular weight of 134.09 g/mol and a melting point of 140-141°C. It is soluble in water, alcohol, and other organic solvents. This compound is used in a variety of applications, including pharmaceuticals, biochemistry, and organic synthesis.

Scientific Research Applications

Reduction and Oxidation Processes in Cells:

- Diamide has been used to study the non-mitochondrial reducing capacity in Ehrlich ascites tumor cells. It indirectly reacts with glutathione and NAD(P)H, affecting the cellular reducing capacity and regeneration. Glucose addition restored the regenerative power of cells affected by diamide (Biaglow & Nygaard, 1973).

- Another study found that diamide is not specific to glutathione in nucleated mammalian cells, as it also reacts with protein-bound SH groups and reduced pyridine nucleotides (Harris & Biaglow, 1972).

Protein Kinase Inhibition:

- Diamide has been identified as an inhibitor of protein kinase, a discovery that could be significant in understanding the physiological role of this enzyme (Von Tersch, Mendicino, Pillion, & Leibach, 1975).

Radioresistance and Radiosensitization:

- It has been used to study glutathione's role in cellular function and radioresistance. Diamide acts as a radiosensitizer of hypoxic cells by altering the survival curve and increasing yields of radiation-induced DNA damage (Harris, 1979).

Hemoglobin Thiol Group Reactivity:

- Studies with diamide in red blood cells have shown differences in glutathione oxidation and hemoglobin reactivity between human and rat cells, providing insights into the reactivity of exposed, reactive thiol groups in proteins (Kosower, Kosower, & Koppel, 1977).

Protein Cross-Linking:

- Diamide derivatives have been explored for protein cross-linking, with varying degrees of reactivity with free–SH groups and effects on protein activity (Mas, Buczyłko, & Kochman, 1979).

Glutathione Oxidizing and Recovery in Cells:

- Diamide oxidizes glutathione in nucleated mammalian cells to disulfide, with complete reversibility and without impairing cell division and growth (Harris, Allen, & Teng, 1971).

Influence on Radiotherapy:

- Its role in radiosensitization of hypoxic mammalian cells through mechanisms involving DNA has been investigated, providing a model for understanding chemical radiosensitization (Harris, Koch, Power, & Biaglow, 1977).

Mechanism of Action

Target of Action

The primary targets of 1,2-Diazenedicarboxylic acid are proteins with free -SH groups . The compound has been studied for its interaction with aldolase, a key enzyme involved in the glycolysis and gluconeogenesis pathways .

Mode of Action

This compound interacts with its targets through a unique mechanism. It reacts with free -SH groups in proteins, forming an intermediate [RNCONHN(S-aldolase)CONR] . The reactivity of the diazenes with free -SH groups decreases in a specific order . This intermediate can then be used for -S-S- cross-linking with -SH-group-containing molecules .

Biochemical Pathways

The interaction of this compound with proteins affects various biochemical pathways. For instance, it has been shown to induce the formation of soluble aldolase polymers, which retain an average of 50% of the initial enzymatic activity . This suggests that the compound may influence the glycolysis and gluconeogenesis pathways by modulating the activity of aldolase .

Pharmacokinetics

Given its reactivity with proteins, it is likely that the compound’s bioavailability and pharmacokinetics are influenced by its interactions with protein targets and the formation of intermediates .

Result of Action

The action of this compound results in the formation of soluble aldolase polymers from the oxidation of aldolase -SH groups . These polymers retain an average of 50% of the initial enzymatic activity . After reduction with dithiothreitol, aldolase polymers form unimers with a specific activity equal to that of native aldolase .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . For instance, at pH 6.5 and 5°C, moderately slow disulfide bond formation occurs in protein due to interaction with diazene . In the absence of free -SH groups, a slow decomposition of the diazene-aldolase intermediate proceeds within several days .

properties

IUPAC Name |

(E)-carboxyiminocarbamic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2O4/c5-1(6)3-4-2(7)8/h(H,5,6)(H,7,8)/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVVENVKYJZFMW-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N=NC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)(/N=N/C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4910-62-7 |

Source

|

| Record name | Potassium azodicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004910627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenzo[a,e]pyrene](/img/structure/B33199.png)